1-Ethyl-3-[3-(3,4,5-trimethoxyanilino)pyrido[2,3-b]pyrazin-6-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AEZS-126 is a potent inhibitor of class I phosphatidylinositol-3-kinases (PI3Ks). It has been identified as a promising compound for clinical intervention in the PI3K/Akt pathway, which is often overactivated in various cancers . This compound demonstrates favorable properties in early in-vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening, including microsomal stability, plasma stability, and a large safety profile .
Chemical Reactions Analysis
AEZS-126 undergoes various chemical reactions, primarily focusing on its role as a PI3K inhibitor. The compound is involved in biochemical and cellular assays, demonstrating its ability to inhibit Akt phosphorylation . The major products formed from these reactions include the inhibition of tumor cell proliferation and survival . Common reagents and conditions used in these reactions include ATP and other kinase inhibitors .
Scientific Research Applications
AEZS-126 has shown significant anti-tumor activity in various in-vitro and in-vivo models. It has been tested in models of ovarian cancer, triple-negative breast cancer, and other human tumor cell lines . The compound’s main mechanism of cytotoxicity involves programmed cell death, including apoptosis and necroptosis . AEZS-126 has also demonstrated potential in overcoming platinum resistance in ovarian cancer and increasing the accessibility of tumor cells for killing by natural killer cells .
Mechanism of Action
AEZS-126 exerts its effects by inhibiting the PI3K/Akt signaling pathway, which plays a crucial role in cellular differentiation, survival, growth, angiogenesis, and metastasis . The compound acts as an ATP competitive inhibitor of PI3Kα, leading to the inhibition of Akt phosphorylation and subsequent anti-tumor activity . The molecular targets and pathways involved include the PI3K/Akt pathway and its downstream effectors .
Comparison with Similar Compounds
AEZS-126 is part of a new generation of low molecular weight pyridopyrazine compounds that are highly potent and selective inhibitors of class I PI3Ks . Similar compounds include other PI3K inhibitors such as wortmannin and LY294002, which also target the PI3K/Akt pathway . AEZS-126 demonstrates favorable properties in early in-vitro ADMET screening and significant anti-tumor activity in various models, making it a promising candidate for clinical development .
Properties
Molecular Formula |
C19H22N6O3S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-ethyl-3-[3-(3,4,5-trimethoxyanilino)pyrido[2,3-b]pyrazin-6-yl]thiourea |
InChI |
InChI=1S/C19H22N6O3S/c1-5-20-19(29)25-15-7-6-12-18(23-15)24-16(10-21-12)22-11-8-13(26-2)17(28-4)14(9-11)27-3/h6-10H,5H2,1-4H3,(H3,20,22,23,24,25,29) |
InChI Key |
YJGOOHUUMIONLF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=NC2=NC(=CN=C2C=C1)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.